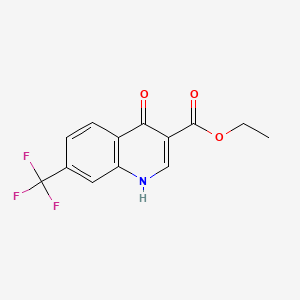

Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96992. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-oxo-7-(trifluoromethyl)-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3NO3/c1-2-20-12(19)9-6-17-10-5-7(13(14,15)16)3-4-8(10)11(9)18/h3-6H,2H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHUWNMJUAZJACG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50192343 | |

| Record name | Ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50192343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

391-02-6 | |

| Record name | 4-Hydroxy-7-trifluoromethylquinoline-3-carboxylic acid ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=391-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000391026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 391-02-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96992 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50192343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.247 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthesis of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. As a Senior Application Scientist, this document is structured to offer not just a protocol, but a foundational understanding of the synthetic strategy, the rationale behind the experimental choices, and the broader context of its application.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a wide array of biological activities.[1][2][3][4] From the pioneering antimalarial drug quinine to modern antibacterial and anticancer agents, the versatility of the quinoline nucleus is well-established.[1][4] The introduction of a trifluoromethyl group, as in the target molecule, can significantly enhance pharmacological properties such as metabolic stability and binding affinity. This compound, in particular, serves as a crucial intermediate in the synthesis of more complex molecules, including potent antimicrobial agents and TRPV1 antagonists for therapeutic applications.[5][6]

Synthetic Strategy: The Gould-Jacobs Reaction

The most direct and widely employed method for the synthesis of 4-hydroxyquinoline-3-carboxylates is the Gould-Jacobs reaction.[7][8][9][10][11] This robust reaction, first reported in 1939, involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[10][11]

Mechanistic Insights

The Gould-Jacobs reaction proceeds through two key stages:

-

Condensation: The synthesis initiates with a nucleophilic attack of the aniline's amino group on the electron-deficient double bond of diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of an ethanol molecule to form a stable anilidomethylenemalonate intermediate.[7][8][10]

-

Thermal Cyclization: This step requires significant thermal energy (typically above 250 °C) to facilitate a 6-electron electrocyclization.[10] This intramolecular reaction results in the formation of the quinoline ring system. The use of a high-boiling point solvent is crucial for achieving the necessary temperature for efficient cyclization.[12]

The overall reaction pathway can be visualized as follows:

Caption: General workflow of the Gould-Jacobs reaction.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Reagents and Materials

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | CAS Number | Key Properties |

| 3-(Trifluoromethyl)aniline | C₇H₆F₃N | 161.13 | 98-16-8 | Starting material |

| Diethyl ethoxymethylenemalonate (DEEM) | C₁₀H₁₆O₅ | 216.23 | 87-13-8 | Starting material |

| Dowtherm A | C₁₂H₁₀O / C₁₂H₁₀ | ~166 | 8004-13-5 | High-boiling point solvent (eutectic mixture of diphenyl ether and biphenyl)[13] |

| Hexane | C₆H₁₄ | 86.18 | 110-54-3 | Solvent for precipitation and washing |

Step-by-Step Procedure

The synthesis is a two-step, one-pot procedure:

Step 1: Formation of the Anilidomethylenemalonate Intermediate

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(Trifluoromethyl)aniline (10 g, 62.1 mmol).

-

Add diethyl ethoxymethylenemalonate (12.6 mL, 62 mmol).

-

Heat the mixture at 125 °C for 1 hour. During this time, ethanol is eliminated as the intermediate is formed.

Step 2: Thermal Cyclization

-

After 1 hour, carefully add Dowtherm A (50 mL) to the reaction mixture.

-

Increase the temperature and heat the mixture to 255 °C for 2.5 hours. A high-boiling, inert solvent like Dowtherm A is essential to reach the high temperature required for the cyclization step.[12][13]

-

After the heating period, allow the reaction mixture to cool to room temperature.

-

Dilute the mixture with hexane (50 mL) to precipitate the product.

-

Stir the mixture for 5 minutes.

-

Collect the precipitate by filtration and wash with hexane to yield the product as a white solid.

Expected Results and Characterization

-

Yield: 16.51 g (93%)[14]

-

Melting Point: >300 °C[5]

-

Appearance: White colored solid[14]

-

¹H NMR (300 MHz, DMSO-d₆): δ 12.51 (s, 1H), 8.70 (s, 1H), 8.35 (d, J = 8.3 Hz, 1H), 8.00 (s, 1H), 7.72 (d, J = 8.1 Hz, 1H), 4.24 (q, J = 7.1 Hz, 2H), 1.29 (t, J = 7.0 Hz, 3H).[14]

-

HRMS (m/z): Calculated for C₁₃H₁₀F₃NO₃ [M+H]⁺: 286.0686, Found: 286.0691.[14]

Process Visualization

The following diagram illustrates the key stages of the experimental workflow.

Sources

- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 4. jddtonline.info [jddtonline.info]

- 5. This compound | 391-02-6 [amp.chemicalbook.com]

- 6. lookchem.com [lookchem.com]

- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 8. Gould–Jacobs reaction - Wikiwand [wikiwand.com]

- 9. iipseries.org [iipseries.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Gould-Jacobs Reaction [drugfuture.com]

- 12. mdpi.com [mdpi.com]

- 13. scientificlabs.ie [scientificlabs.ie]

- 14. This compound synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Synthesis of 7-(Trifluoromethyl)quinoline via the Gould-Jacobs Reaction

Executive Summary

Quinoline scaffolds featuring trifluoromethyl groups are of paramount importance in modern medicinal chemistry, forming the structural core of numerous therapeutic agents. The 7-(trifluoromethyl)quinoline moiety, in particular, is a privileged structure found in various developmental drugs. The Gould-Jacobs reaction offers a classical yet highly reliable and robust pathway for constructing the quinoline ring system from readily available precursors. This guide provides a detailed, in-depth technical overview of the synthesis of 7-(trifluoromethyl)quinoline, beginning with the foundational Gould-Jacobs reaction. It covers the underlying mechanism, provides a validated multi-step experimental protocol, discusses process optimization, and presents expected analytical data for researchers, chemists, and professionals in drug development.

Introduction: The Strategic Importance of Fluorinated Quinolines

The introduction of fluorine-containing functional groups, such as the trifluoromethyl (–CF₃) group, into organic molecules can dramatically and often favorably alter their physicochemical and biological properties. In drug design, the –CF₃ group is known to enhance metabolic stability, improve membrane permeability, and increase binding affinity by modulating electronic characteristics.

When incorporated into the quinoline framework, these benefits are amplified, making 7-(trifluoromethyl)quinoline a highly sought-after intermediate for a range of pharmacologically active compounds, including antimalarial and anti-inflammatory agents.[1][2] The Gould-Jacobs reaction, first reported in 1939, remains a cornerstone of quinoline synthesis due to its operational simplicity and effectiveness with a variety of substituted anilines.[3]

This guide focuses specifically on the application of this reaction to the synthesis of 7-(trifluoromethyl)-4-quinolinol, a key precursor that can be readily converted to other valuable derivatives.

Reaction Mechanism and Core Principles

The Gould-Jacobs reaction is a multi-step process that begins with the condensation of an aniline with an ethoxymethylenemalonate ester, followed by a thermally induced cyclization.[1][4]

Step 1: Condensation (Nucleophilic Addition-Elimination) The synthesis initiates with the reaction between 3-(trifluoromethyl)aniline and diethyl ethoxymethylenemalonate (EMME). The amino group of the aniline acts as a nucleophile, attacking the electron-deficient carbon of the double bond in EMME. This is followed by the elimination of an ethanol molecule to form the stable intermediate, diethyl 2-(((3-(trifluoromethyl)phenyl)amino)methylene)malonate. This step is typically performed at moderate temperatures (100-150 °C).

Step 2: Thermal Cyclization The critical ring-forming step requires high temperatures, often around 250 °C. At this temperature, the anilinomethylenemalonate intermediate undergoes a 6-electron electrocyclization, followed by tautomerization and elimination of a second molecule of ethanol to yield the aromatic quinoline core.[1][4][5] The reaction is typically conducted in a high-boiling, inert solvent such as Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) or simply neat under controlled heating.[2][6]

Regioselectivity: The use of 3-(trifluoromethyl)aniline leads specifically to the 7-substituted quinoline. The cyclization occurs at the position para to the amino group, which is sterically unhindered and electronically favored.

Below is a diagram illustrating the overall mechanistic pathway.

Caption: Mechanism of the Gould-Jacobs reaction for quinoline synthesis.

Validated Experimental Protocol

This section details a robust, step-by-step procedure for the synthesis of 7-(trifluoromethyl)-4-quinolinol, which can be further converted to the more synthetically versatile 4-chloro-7-(trifluoromethyl)quinoline.

Materials and Reagents

| Reagent | M.W. | CAS No. | Typical Grade | Supplier Notes |

| 3-(Trifluoromethyl)aniline | 161.12 | 98-16-8 | ≥99% | Corrosive, toxic.[7][8] Handle with care. |

| Diethyl ethoxymethylenemalonate (EMME) | 216.22 | 87-13-8 | ≥98% | Lachrymator. Use in a fume hood. |

| Dowtherm A | ~166 | 8004-13-5 | Technical | High boiling point (~257 °C). |

| Hexane | 86.18 | 110-54-3 | ACS Grade | For washing/precipitation. |

| Potassium Hydroxide (KOH) | 56.11 | 1310-58-3 | ≥85% pellets | For saponification. |

| Ethanol (EtOH) | 46.07 | 64-17-5 | Anhydrous | Reaction solvent. |

| Hydrochloric Acid (HCl) | 36.46 | 7647-01-0 | 37% (conc.) | For acidification. |

| Phosphorus Oxychloride (POCl₃) | 153.33 | 10025-87-3 | ≥99% | Highly corrosive and water-reactive. |

Step-by-Step Synthesis Workflow

The overall workflow involves four distinct stages: formation of the quinoline core, saponification, decarboxylation, and final chlorination.

Caption: Experimental workflow for the synthesis of 4-chloro-7-(trifluoromethyl)quinoline.

Part A: Synthesis of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate [2]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3-(trifluoromethyl)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

-

Initial Condensation: Heat the mixture with stirring at 140-150 °C for 2 hours. The reaction will produce ethanol as a byproduct, which can be observed condensing.

-

Cyclization: In a separate, larger flask, preheat a volume of Dowtherm A (approximately 5-10 times the volume of the aniline) to 250 °C.

-

Addition & Reaction: Carefully and slowly add the hot intermediate mixture from step 2 into the preheated Dowtherm A. Maintain the temperature at 250 °C for an additional 30 minutes. Causality Note: The high temperature is crucial for overcoming the activation energy of the pericyclic ring-closure.

-

Isolation: Allow the reaction mixture to cool to below 100 °C, then dilute with an equal volume of hexane. The desired product will precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with fresh hexane to remove the Dowtherm A, and dry under vacuum. The product is typically of sufficient purity for the next step.

Part B: Synthesis of 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid

-

Saponification: Suspend the crude ester from Part A in a mixture of ethanol and 10% aqueous potassium hydroxide (using ~3.0 eq of KOH).

-

Reflux: Heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated HCl until the pH is approximately 2-3. The carboxylic acid product will precipitate.

-

Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry.

Part C: Synthesis of 7-(Trifluoromethyl)-4-quinolinol [9]

-

Decarboxylation: Place the carboxylic acid from Part B in a flask and heat it to its melting point (typically >260 °C). The decarboxylation can be performed neat or in a high-boiling solvent like Dowtherm A.

-

Reaction Monitoring: The reaction is complete when carbon dioxide evolution ceases.

-

Isolation: If performed in a solvent, cool the mixture and precipitate the product with hexane as in Part A. If performed neat, the solidified material is the final product. The product, 7-(trifluoromethyl)-4-quinolinol, exists in tautomeric equilibrium with 7-(trifluoromethyl)quinolin-4(1H)-one.

Part D: Synthesis of 4-Chloro-7-(trifluoromethyl)quinoline

-

Chlorination: In a flask equipped with a reflux condenser and a gas trap (for HCl), suspend 7-(trifluoromethyl)-4-quinolinol (1.0 eq) in phosphorus oxychloride (POCl₃, ~5-10 eq).

-

Reflux: Heat the mixture to reflux (approx. 107 °C) for 3-5 hours.

-

Workup: Carefully cool the reaction mixture and pour it slowly onto crushed ice with vigorous stirring. This will quench the excess POCl₃.

-

Neutralization: Basify the acidic aqueous solution with a strong base (e.g., NaOH or NH₄OH) to precipitate the crude product.

-

Purification: Collect the solid by filtration, wash with water, and purify by recrystallization (e.g., from ethanol/water) or column chromatography to yield pure 4-chloro-7-(trifluoromethyl)quinoline.

Data Analysis and Expected Results

Proper characterization of the intermediates and final product is essential for validating the success of the synthesis.

| Compound | Expected Yield | Melting Point (°C) | Appearance | Key ¹H NMR Signals (DMSO-d₆, δ ppm) |

| This compound | 75-85% | >290 | Off-white to tan solid | ~8.5 (s, 1H), ~8.2 (d, 1H), ~7.8 (d, 1H), ~7.6 (s, 1H), ~4.2 (q, 2H), ~1.3 (t, 3H) |

| 7-(Trifluoromethyl)-4-quinolinol | 90-95% | 266-269[9] | Light grayish to beige powder | ~11.8 (br s, 1H), ~8.3 (d, 1H), ~8.0 (s, 1H), ~7.7 (d, 1H), ~6.2 (d, 1H) |

| 4-Chloro-7-(trifluoromethyl)quinoline | 80-90% | 65-68 | White to off-white solid | ~8.9 (d, 1H), ~8.4 (d, 1H), ~8.3 (s, 1H), ~7.9 (dd, 1H), ~7.7 (d, 1H) |

Process Optimization and Troubleshooting

-

Cyclization Temperature: The thermal cyclization (Part A, Step 4) is the most critical step. Temperatures below 240 °C often result in poor yields and incomplete reaction.[6] Conversely, prolonged heating at excessively high temperatures (>260 °C) can lead to degradation. Microwave-assisted heating can sometimes shorten reaction times and improve yields.[6]

-

Impurity Control: The primary impurity from the cyclization is often unreacted anilinomethylenemalonate intermediate. A thorough wash with hot hexane is crucial for removing the high-boiling solvent.

-

Chlorination (Part D): This step is highly exothermic and releases HCl gas. It must be performed in a well-ventilated fume hood with appropriate safety precautions. The quench on ice must be done slowly and carefully. Incomplete reaction can leave starting quinolinol, which can be difficult to separate from the product.

-

Safety: 3-(Trifluoromethyl)aniline is toxic and a suspected mutagen.[7] POCl₃ is extremely corrosive and reacts violently with water. Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

The Gould-Jacobs reaction provides an efficient and scalable method for the synthesis of 7-(trifluoromethyl)quinoline derivatives, which are vital intermediates in pharmaceutical research and development. By carefully controlling the reaction conditions, particularly the high-temperature cyclization step, researchers can reliably produce high yields of the desired quinoline core. The subsequent functionalization, such as the conversion of the 4-quinolinol to the 4-chloro derivative, opens the door to a wide array of further chemical modifications, enabling the exploration of novel chemical space in drug discovery programs.

References

-

IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

-

Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

-

Wikiwand. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

-

Organic Chemistry. (2025, January 15). Gould-Jacobs Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

-

Wernik, M., et al. (2020). On the Regioselectivity of the Gould–Jacobs Reaction: Gas‐Phase Versus Solution‐Phase Thermolysis. ResearchGate. Retrieved from [Link]

-

Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave. Retrieved from [Link]

-

ResearchGate. (n.d.). Gould–Jacobs Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Regioselectivity of the Gould–Jacobs Reaction. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-aminobenzotrifluoride. Retrieved from [Link]

-

Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved from [Link]

-

Ali, S., et al. (2025). Synthesis of 7-trifluoromethyl-6H-chromeno[4,3-b]quinolin-6-ones. ResearchGate. Retrieved from [Link]

-

FAQ. (n.d.). What is the synthesis method of 7-HYDROXY-4-(TRIFLUOROMETHYL)COUMARIN?. Retrieved from [Link]

-

ResearchGate. (n.d.). General scheme of the Gould–Jacobs quinoline synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of new series of 7‐(trifluoromethyl)‐4‐hydroxy substituted.... Retrieved from [Link]

-

PubChem. (n.d.). 3-Aminobenzotrifluoride-D4. Retrieved from [Link]

-

Wikipedia. (n.d.). 3-(Trifluoromethyl)aniline. Retrieved from [Link]

- Google Patents. (n.d.). US4582935A - Process for producing meta-aminobenzotrifluoride.

Sources

- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. iipseries.org [iipseries.org]

- 4. Gould–Jacobs reaction - Wikiwand [wikiwand.com]

- 5. youtube.com [youtube.com]

- 6. ablelab.eu [ablelab.eu]

- 7. 3-Aminobenzotrifluoride | 98-16-8 [chemicalbook.com]

- 8. 3-(Trifluoromethyl)aniline - Wikipedia [en.wikipedia.org]

- 9. 7-(TRIFLUOROMETHYL)-4-QUINOLINOL CAS#: 322-97-4 [amp.chemicalbook.com]

An In-Depth Technical Guide to the Starting Materials and Synthesis of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate

This guide provides a comprehensive technical overview of the primary starting materials and the predominant synthetic methodology for preparing Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate. This quinoline derivative is a significant heterocyclic building block in medicinal chemistry, valued for its role as a precursor to various pharmacologically active agents.[1] The narrative is structured to provide not only procedural details but also the underlying chemical principles and rationale that govern the synthetic strategy, tailored for researchers and professionals in drug development.

Part 1: Core Starting Materials Analysis

The synthesis of the target quinoline core is most efficiently achieved through a classical named reaction, the Gould-Jacobs reaction.[2][3][4] This pathway constructs the bicyclic quinoline system from two key acyclic precursors. The selection of these specific starting materials is critical as they directly embed the desired functionalities—the trifluoromethyl group at position 7 and the ethyl carboxylate at position 3—into the final molecular architecture.

The Aniline Component: 3-(Trifluoromethyl)aniline

3-(Trifluoromethyl)aniline, also known as 3-aminobenzotrifluoride, serves as the foundational aromatic amine for the quinoline framework. It provides the benzene ring and, crucially, the trifluoromethyl (-CF₃) substituent that will reside at the 7-position of the final product.

-

Role in Synthesis: This molecule acts as the primary nucleophile in the initial step of the reaction. The amino group (-NH₂) attacks the electrophilic malonate derivative, initiating the condensation process that ultimately leads to the formation of the heterocyclic ring.

-

Scientific Rationale for Selection: The trifluoromethyl group is a key pharmacophore in modern drug design. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. Placing this group at the 7-position is a common strategy in the development of quinolone antibiotics.[5][6]

Table 1: Physicochemical Properties of 3-(Trifluoromethyl)aniline

| Property | Value | Reference(s) |

| CAS Number | 98-16-8 | [7][8] |

| Molecular Formula | C₇H₆F₃N | [7][8] |

| Molecular Weight | 161.12 g/mol | [7][8] |

| Appearance | Colorless liquid | [7] |

| Boiling Point | 187-188 °C | [7][8] |

| Melting Point | 5-6 °C | [7][8] |

| Density | 1.29 g/mL at 25 °C | [8] |

The Malonate Component: Diethyl Ethoxymethylenemalonate (DEEMM)

Diethyl ethoxymethylenemalonate (DEEMM) is the three-carbon building block that forms the pyridine ring of the quinoline system.

-

Role in Synthesis: DEEMM is a highly versatile reagent that provides the C2, C3, and C4 atoms of the quinoline ring. Its structure includes a malonic ester moiety and an ethoxymethylene group. The ethoxy group serves as a leaving group during the initial condensation with the aniline, while the two ester groups facilitate the subsequent cyclization. One ester group remains in the final product at the 3-position.

-

Scientific Rationale for Selection: DEEMM is the premier reagent for the Gould-Jacobs reaction due to its highly electrophilic double bond, which readily undergoes nucleophilic substitution with anilines.[2][9] This predictable reactivity allows for a controlled, stepwise construction of the quinoline scaffold.

Table 2: Physicochemical Properties of Diethyl Ethoxymethylenemalonate

| Property | Value | Reference(s) |

| CAS Number | 87-13-8 | [9][10] |

| Molecular Formula | C₁₀H₁₆O₅ | [9][10] |

| Molecular Weight | 216.23 g/mol | [9][10] |

| Appearance | Clear colorless to light yellow liquid | [9] |

| Boiling Point | 278-280 °C | [2] |

| Density | 1.08 g/mL at 25 °C |

Part 2: The Synthetic Pathway: The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a robust and widely-cited method for synthesizing 4-hydroxyquinolines.[4][11] The reaction proceeds in two distinct, thermally-driven stages: a low-temperature condensation followed by a high-temperature intramolecular cyclization.

Mechanistic Overview

The reaction begins with the nucleophilic attack of the amino group of 3-(trifluoromethyl)aniline onto the electrophilic β-carbon of the double bond in DEEMM. This is followed by the elimination of ethanol to form a stable intermediate, ethyl 2-((3-(trifluoromethyl)phenylamino)methylene)malonate.

The critical step is the subsequent thermal cyclization of this intermediate. At high temperatures (typically >250 °C), a 6-electron electrocyclization occurs, where the aniline ring acts as the nucleophile, attacking one of the ester carbonyls.[6][11] This ring-closing event, followed by the elimination of a second molecule of ethanol, forms the quinoline ring system. The product, this compound, exists in tautomeric equilibrium with its 4-oxo form, with the keto form generally predominating.[11][12]

Caption: Gould-Jacobs reaction pathway.

Detailed Experimental Protocol

The following protocol is a synthesis derived from established literature procedures.[13][14]

Step 1: Synthesis of the Anilidomethylenemalonate Intermediate (Condensation)

-

In a round-bottom flask equipped with a condenser and a magnetic stirrer, combine 3-(trifluoromethyl)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.1 eq).

-

Heat the reaction mixture with stirring at 125-140 °C for 1 to 2 hours.[13][14]

-

The progress of the reaction can be monitored by observing the evolution of ethanol. The reaction typically yields a viscous oil or solid upon cooling. This crude intermediate is often used directly in the next step without purification.

Step 2: Synthesis of this compound (Cyclization)

-

In a separate, larger flask suitable for high-temperature reactions, preheat a high-boiling inert solvent, such as Dowtherm A or diphenyl ether, to 250-255 °C under a nitrogen atmosphere.[2][13]

-

Carefully and slowly add the crude intermediate from Step 1 to the hot solvent.

-

Maintain the reaction mixture at 250-255 °C for 30 to 60 minutes.[14] The cyclization is typically rapid at this temperature.

-

Monitor the reaction completion using Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

-

After completion, allow the reaction mixture to cool to room temperature (below 100 °C).

-

Dilute the cooled mixture with a non-polar solvent, such as hexane or cyclohexane, to precipitate the crude product.[2][13]

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid thoroughly with the non-polar solvent to remove the high-boiling point solvent.

-

Dry the product under vacuum to afford this compound as a solid. A yield of approximately 93% has been reported for this procedure.[13]

Caption: Generalized workflow for Gould-Jacobs synthesis.

Causality and Optimization Insights

-

Thermal Conditions: The two-temperature regimen is crucial. The initial moderate heating (125-140 °C) facilitates the condensation reaction while minimizing side reactions or decomposition of the starting materials. The subsequent high temperature (>250 °C) is essential to provide the activation energy required for the thermally demanding 6-electron electrocyclization, which is the rate-determining step.[12][15]

-

Solvent Choice: The use of an inert, high-boiling solvent like diphenyl ether or Dowtherm A is a key process parameter. It acts as a heat transfer medium, allowing the reaction to reach the necessary temperature for cyclization safely and uniformly. Using such a solvent has been shown to dramatically increase reaction yields compared to solvent-free heating.[6][12]

-

Microwave Synthesis: Modern approaches have utilized microwave irradiation to achieve the high temperatures required for cyclization.[6][15] This technique can significantly reduce reaction times and, in some cases, improve yields by providing rapid and efficient heating.[15]

Conclusion

The synthesis of this compound is a well-established process dominated by the Gould-Jacobs reaction. The strategic selection of 3-(Trifluoromethyl)aniline and Diethyl Ethoxymethylenemalonate as starting materials provides a direct and efficient pathway to this valuable heterocyclic intermediate. Understanding the mechanistic basis of the reaction, particularly the critical role of the two-stage thermal conditions, allows for robust and high-yield production, making this chemistry a cornerstone for the development of advanced quinoline-based pharmaceuticals.

References

-

LookChem. (n.d.). Cas 87-13-8,Diethyl ethoxymethylenemalonate. Retrieved from [Link]

-

Kovács, P., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 27(9), 2975. Available at: [Link]

- Name Reactions in Organic Synthesis. (n.d.). Conrad-Limpach Reaction.

-

ResearchGate. (n.d.). Scheme 1 Synthesis of ethyl 4-hydroxy-7(trifluoromethyl)quinoline3-carboxylate. Retrieved from [Link]

-

Al-Tel, T. H. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. International Journal of Molecular Sciences, 14(3), 6062-6075. Available at: [Link]

-

Química Organica.org. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. Retrieved from [Link]

-

Wikipedia. (n.d.). Conrad–Limpach synthesis. Retrieved from [Link]

-

MDPI. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]

- Google Patents. (n.d.). EP0245690A1 - Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids.

- Google Patents. (n.d.). CN112898152A - Preparation method of ethoxy diethyl methylene malonate.

- Google Patents. (n.d.). US6194493B1 - 4-hydroxyquinoline-3-carboxylic acid derivatives as light stabilizers.

-

Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Gould-Jacobs Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). 3-(Trifluoromethyl)aniline. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

Journal of the American Chemical Society. (1946). The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. Retrieved from [Link]

-

DORAS. (1993). Development of a bench-scale pharmaceutical synthesis. Retrieved from [Link]

-

Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation. Retrieved from [Link]

Sources

- 1. This compound | 391-02-6 [amp.chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gould-Jacobs Reaction [drugfuture.com]

- 5. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 3-(Trifluoromethyl)aniline - Wikipedia [en.wikipedia.org]

- 8. 3-(Trifluoromethyl)aniline = 99 98-16-8 [sigmaaldrich.com]

- 9. lookchem.com [lookchem.com]

- 10. CAS 87-13-8: Diethyl (ethoxymethylene)malonate [cymitquimica.com]

- 11. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 12. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 13. This compound synthesis - chemicalbook [chemicalbook.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. ablelab.eu [ablelab.eu]

Physical properties of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate

Document ID: TGU-EHTQ-202601 Version: 1.0 Prepared By: Gemini, Senior Application Scientist

Abstract

This compound, identified by CAS Number 391-02-6, is a pivotal heterocyclic building block in modern medicinal chemistry and materials science. As a quinoline derivative, it belongs to a class of compounds renowned for their diverse pharmacological activities, including antiseptic and antimicrobial properties.[1][2] This technical guide provides a comprehensive examination of the core physical and chemical properties of this compound, intended for researchers, synthetic chemists, and drug development professionals. The document synthesizes publicly available data with expert insights into experimental methodologies, offering a detailed characterization profile that includes thermal properties, spectroscopic data, and key computed molecular descriptors. All data is presented with an emphasis on the underlying scientific principles and the practical implications for laboratory work.

Compound Identification and Molecular Structure

Nomenclature and Key Identifiers

Correctly identifying a chemical entity is the foundation of reproducible science. The subject of this guide is most commonly known by its IUPAC-derived name, but is also referenced by several synonyms in commercial and academic literature.

Table 1: Compound Identification

| Identifier | Value | Source(s) |

| Primary Name | This compound | [3] |

| CAS Number | 391-02-6 | [2][4] |

| Molecular Formula | C₁₃H₁₀F₃NO₃ | [3][4] |

| Molecular Weight | 285.22 g/mol | [3][4] |

| MDL Number | MFCD00006769 | [2][3] |

| EC Number | 206-871-5 | [2][5] |

| Synonyms | Ethyl 4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate, 4-Hydroxy-7-trifluoromethyl-quinoline-3-carboxylic acid ethyl ester | [1][5] |

Molecular Structure and Tautomerism

The structure of this compound features a quinoline core, which is a bicyclic aromatic heterocycle. The substituents—a trifluoromethyl group at position 7, a hydroxyl group at position 4, and an ethyl carboxylate at position 3—dictate its chemical reactivity and physical properties. It is crucial to recognize that the 4-hydroxyquinoline moiety exists in a tautomeric equilibrium with its 4-quinolone form. Spectroscopic evidence, particularly the ¹H NMR chemical shift of the N-H proton, confirms that the quinolone tautomer is predominant in solution.

Caption: 2D structure of this compound.

Physicochemical and Thermal Properties

The macroscopic properties of a compound are a direct reflection of its molecular structure and intermolecular forces. For a crystalline solid like this compound, properties such as melting point are critical indicators of purity and lattice energy.

Table 2: Summary of Physical and Computed Properties

| Property | Value | Unit | Source(s) |

| Melting Point | 294 - 297, >300, 340 - 341 | °C | [1][3][4] |

| Boiling Point (Predicted) | 348.9 | °C at 760 mmHg | [5] |

| Density (Predicted) | 1.373 | g/cm³ | [5] |

| Flash Point (Predicted) | 164.8 | °C | [5] |

| LogP (Predicted) | 3.136 | - | [5] |

| Hydrogen Bond Donor | 1 | Count | [5] |

| Hydrogen Bond Acceptor | 7 | Count | [5] |

| Vapor Pressure (Predicted) | 4.89E-05 | mmHg at 25°C | [5] |

Analysis of Thermal Properties

The high melting point, consistently reported above 290°C, is indicative of a highly stable crystal lattice.[1][2][3] This stability likely arises from strong intermolecular forces, including hydrogen bonding between the N-H of the quinolone and the carbonyl oxygen of the ester, as well as π-π stacking of the aromatic quinoline rings.

It is noteworthy that different sources report slightly different melting points, with one synthesis protocol yielding a product melting at 340-341°C.[4] This variance can be attributed to differences in sample purity or the analytical method used (e.g., Differential Scanning Calorimetry vs. capillary melting point apparatus). Impurities typically depress and broaden the melting range, making a sharp, high melting point a reliable indicator of high purity.

Spectroscopic Characterization Profile

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. For this compound, NMR and Mass Spectrometry are essential tools for structural confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is fundamental for confirming the proton framework of the molecule. The reported spectrum in DMSO-d₆ provides clear evidence for the assigned structure.[4]

Table 3: ¹H NMR Spectral Data (300 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | J (Hz) |

| 12.51 | Singlet | 1H | N-H (quinolone tautomer) | - |

| 8.70 | Singlet | 1H | H-2 | - |

| 8.35 | Doublet | 1H | H-5 | 8.3 |

| 8.00 | Singlet | 1H | H-8 | - |

| 7.72 | Doublet | 1H | H-6 | 8.1 |

| 4.24 | Quartet | 2H | -OCH₂CH₃ | 7.1 |

| 1.29 | Triplet | 3H | -OCH₂CH₃ | 7.0 |

Expertise Insight: The downfield chemical shift at 12.51 ppm is characteristic of a hydrogen-bonded N-H proton, strongly supporting the predominance of the 4-quinolone tautomer in DMSO solution. The distinct signals for the three aromatic protons on the trifluoromethyl-substituted ring (H-5, H-6, H-8) confirm the 7-position of the CF₃ group.

-

Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Use a 300 MHz (or higher) NMR spectrometer.

-

Acquisition: Acquire the spectrum at room temperature. Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Processing: Process the Free Induction Decay (FID) with an appropriate window function, followed by Fourier transformation. Phase and baseline correct the spectrum.

-

Referencing: Reference the spectrum to the residual solvent peak of DMSO at 2.50 ppm.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a definitive technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement.

-

Reported Data: HRMS m/z calculated for C₁₃H₁₀NO₃F₃ [M+H]⁺: 286.0686; found: 286.0691.[4]

Trustworthiness: The close agreement between the calculated and found mass (a difference of only 0.0005 Da) provides extremely high confidence in the assigned molecular formula. The measurement corresponds to the protonated molecule, [M+H]⁺, which is a common ion generated under electrospray ionization (ESI) conditions.

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) analyzer, equipped with an ESI source.

-

Infusion: Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire data in positive ion mode over a relevant m/z range (e.g., 100-500 Da).

-

Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion and compare its measured mass to the theoretical mass calculated from the elemental formula.

Reference Synthetic Pathway

Understanding the synthesis of a compound is crucial for appreciating potential impurities and for planning further chemical modifications. The most direct synthesis involves a thermal cyclization reaction, a variant of the Gould-Jacobs reaction.[4]

-

Step 1: Condensation: 3-(Trifluoromethyl)aniline is heated with diethyl ethoxymethylenemalonate at 125°C. This step forms the enamine intermediate.

-

Step 2: Cyclization: A high-boiling point solvent (Dowtherm A) is added, and the mixture is heated to 255°C to induce thermal cyclization and form the quinolone ring system.

-

Step 3: Isolation: The reaction mixture is cooled and diluted with hexane to precipitate the product, which is then isolated by filtration as a white solid.[4]

Caption: Workflow for the synthesis of the title compound.

Safety and Handling

As a laboratory chemical, proper handling is essential. The compound is classified as an irritant.[3]

Table 4: GHS Hazard and Precautionary Information

| Category | Code | Description | Source(s) |

| Hazard Statements | H315 | Causes skin irritation | [2] |

| H319 | Causes serious eye irritation | [2] | |

| H335 | May cause respiratory irritation | [2] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray | [1] |

| P280 | Wear protective gloves/eye protection/face protection | [1] | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water | [1] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | [1] |

Researchers should always consult the full Safety Data Sheet (SDS) before handling this compound and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be performed in a well-ventilated area or a chemical fume hood.

References

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate. PubChem, National Center for Biotechnology Information. [Link]

-

This compound. LookChem. [Link]

Sources

An In-depth Technical Guide to the Crystal Structure of Ethyl 4-oxo-8-trifluoromethyl-1,4-dihydroquinoline-3-carboxylate

This guide provides a comprehensive analysis of the single-crystal X-ray structure of Ethyl 4-oxo-8-trifluoromethyl-1,4-dihydroquinoline-3-carboxylate. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the synthesis, crystal growth, and detailed solid-state architecture of this fluorinated quinolone derivative. We will explore not just the structural parameters but the underlying chemical principles that govern its formation and packing, offering field-proven insights into the interpretation of its crystallographic data.

Introduction: The Significance of the Quinolone Scaffold

Quinolone derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents with remarkable antimicrobial, antimalarial, and anti-inflammatory effects.[1][2] The introduction of a trifluoromethyl (-CF3) group at the 8-position of the quinoline ring is a strategic chemical modification intended to modulate the compound's electronic properties, lipophilicity, and metabolic stability, potentially enhancing its pharmacological profile. Understanding the precise three-dimensional arrangement of atoms and the intermolecular forces that dictate the crystal packing is paramount for structure-activity relationship (SAR) studies, polymorph screening, and formulation development.

This guide focuses on the ethyl ester derivative, C₁₃H₁₀F₃NO₃, providing a granular look at its molecular geometry and the supramolecular architecture it adopts in the solid state.

Synthesis and Crystallization: From Synthesis to Single Crystal

The synthesis of the title compound is achieved via the Gould-Jacobs reaction, a robust and classical method for constructing the 4-quinolinone backbone.[1][2][3] This reaction provides a reliable pathway to the quinolone core, which is then elaborated to the target molecule.

Synthetic Pathway: The Gould-Jacobs Reaction

The synthesis proceeds through a thermal cyclization mechanism. The process begins with the condensation of an appropriately substituted aniline, in this case, 3-(trifluoromethyl)aniline, with an alkoxymethylenemalonate ester.[1][2][4] This is followed by a high-temperature intramolecular cyclization, typically in a high-boiling solvent like Dowtherm A, to form the quinoline ring system.[1][4]

Experimental Protocol: Representative Synthesis & Crystallization

-

Reaction Setup: Diethyl({[3-(trifluoromethyl)phenyl]amino}methylene)malonate (1 eq) and Dowtherm A are combined in a reaction flask equipped with a reflux condenser.

-

Thermal Cyclization: The mixture is heated to 250 °C and maintained at this temperature for approximately 5 hours to drive the intramolecular cyclization.[1]

-

Precipitation: The reaction mixture is cooled to room temperature, and n-hexane is added to precipitate the crude product.

-

Isolation: The solid product is collected by filtration and dried.

-

Recrystallization for Purification & Crystal Growth: The crude solid is dissolved in a minimum amount of hot ethanol. The solution is then allowed to cool slowly and undisturbed. This slow cooling process reduces the solubility of the compound, leading to the formation of well-ordered, diffraction-quality single crystals as impurities remain in the solvent.[5][6] The pure, crystalline product is then isolated by filtration.

Causality in Experimental Design

-

Choice of Synthesis: The Gould-Jacobs reaction is highly effective for anilines and provides direct access to the 4-oxo-quinoline-3-carboxylate scaffold.[2][3]

-

High-Temperature Conditions: The key cyclization step is a 6-electron electrocyclization which has a significant thermal energy barrier, necessitating the use of high-boiling solvents like Dowtherm A (boiling point ~257 °C).[4]

-

Recrystallization Solvent Choice: Ethanol is an ideal solvent for this compound. It exhibits a high temperature coefficient, meaning the compound is highly soluble when the solvent is hot but poorly soluble at cooler temperatures.[5] This property is crucial for achieving a high recovery of pure crystalline material upon cooling.

Crystallographic Analysis and Data Integrity

The crystal structure was determined by single-crystal X-ray diffraction. A suitable crystal was selected, mounted, and cooled to 200 K for data collection. The low temperature minimizes thermal vibrations of the atoms, leading to a more precise determination of their positions.[1][7]

Crystal Data and Structure Refinement

The crystallographic data provides a quantitative description of the crystal lattice and the quality of the structural model.

| Parameter | Value | Significance |

| Empirical Formula | C₁₃H₁₀F₃NO₃ | Confirms the elemental composition of the molecule in the crystal. |

| Formula Weight | 285.22 g/mol | Molecular mass of the compound. |

| Crystal System | Triclinic | The least symmetric of the seven crystal systems, with minimal symmetry constraints. |

| Space Group | P1̅ | Indicates inversion centers are the only symmetry elements present. |

| Temperature | 200 K | Data collected at low temperature to reduce atomic thermal motion and improve data quality.[7] |

| Unit Cell Dimensions | a = 9.8248 (3) Åb = 11.0222 (3) Åc = 12.3450 (4) Åα = 72.934 (1)°β = 74.167 (1)°γ = 74.059 (1)° | The fundamental dimensions and angles of the repeating unit (unit cell) of the crystal lattice.[1] |

| Volume | 1201.67 (6) ų | The volume of the unit cell. |

| Z | 4 | There are four molecules of the compound in each unit cell. |

| Radiation | Mo Kα (λ = 0.71073 Å) | The wavelength of the X-rays used for the diffraction experiment.[8] |

| R[F² > 2σ(F²)] | 0.040 | R-factor: A measure of agreement between the calculated model and the observed data. A value of 4.0% for small molecules indicates an excellent fit.[1][9][10] |

| wR(F²) | 0.116 | A weighted R-factor that accounts for the quality of individual reflections.[1] |

| S (Goodness-of-Fit) | 1.04 | Should be close to 1.0 for a good model, indicating that the model correctly describes the data.[1][11] |

Trustworthiness: A Self-Validating System

The integrity of a crystal structure is paramount. The refinement statistics in the table above serve as a self-validating system. The low R-factor (R = 0.040) signifies a minimal discrepancy between the experimental diffraction data and the data calculated from the final atomic model.[9][10] Furthermore, the Goodness-of-Fit (S) value of 1.04 is very close to the ideal value of 1, indicating that the model is statistically sound and there are no significant systematic errors in the data or the model.[1][11] These values provide high confidence in the accuracy of the reported bond lengths, angles, and intermolecular interactions.

Molecular and Supramolecular Architecture

The true insight from a crystal structure lies in understanding how individual molecules interact to build a three-dimensional lattice. The structure of Ethyl 4-oxo-8-trifluoromethyl-1,4-dihydroquinoline-3-carboxylate is a masterclass in the interplay of strong and weak intermolecular forces.

The Asymmetric Unit

The fundamental building block of the crystal, the asymmetric unit, contains two independent molecules of the compound (Molecule 1 and Molecule 2).[1][2] These two molecules have similar overall conformations but are not related by any crystallographic symmetry operation.

Key Intermolecular Interactions

The crystal packing is consolidated by a hierarchy of interactions, from strong hydrogen bonds to weaker π-stacking and C-H contacts.

-

N—H···O Hydrogen Bonds: The most significant intermolecular interaction is the classical hydrogen bond formed between the quinolone N-H group (the donor) and the keto oxygen at the 4-position (the acceptor) of an adjacent molecule.[1][2] These interactions link the alternating independent molecules (Molecule 1 with Molecule 2) into infinite one-dimensional chains that propagate along the [-110] crystallographic direction.[1][2] This is a robust and directional interaction that forms the primary structural motif.[12]

-

π–π Stacking Interactions: The planar quinoline ring systems engage in significant π–π stacking.[1][2] These interactions occur between the aromatic rings of molecules related by an inversion center. The shortest centroid-to-centroid distances are 3.495 Å and 3.603 Å, which are optimal for attractive π-stacking forces.[1] These interactions are crucial for linking the primary hydrogen-bonded chains into two-dimensional layers parallel to the (110) plane.[1][13]

-

Weak C—H···F and C—H···O Interactions: The crystal packing is further stabilized by a network of weaker interactions. These include weak hydrogen bonds between carbon-hydrogen groups and the highly electronegative fluorine and oxygen atoms.[1][2] While individually less energetic than classical hydrogen bonds, the cumulative effect of these numerous C-H···F and C-H···O interactions is significant, providing additional cohesion to the three-dimensional structure.[14][15][16]

Visualization of the Supramolecular Assembly

The following diagram illustrates the logical relationship between the different intermolecular forces that build the crystal lattice from individual molecules.

Conclusion and Outlook

The single-crystal structure of Ethyl 4-oxo-8-trifluoromethyl-1,4-dihydroquinoline-3-carboxylate reveals a complex and well-ordered solid-state architecture. The molecular conformation is stabilized by a robust network of intermolecular interactions, dominated by strong N—H···O hydrogen bonds that form one-dimensional chains. These chains are further assembled into layers by π–π stacking interactions, with weaker C-H···F and C-H···O contacts providing the final consolidation into a three-dimensional lattice. The high quality of the crystallographic data, validated by low R-factor and Goodness-of-Fit values, provides a reliable foundation for computational modeling, understanding physicochemical properties, and guiding future drug design efforts targeting the versatile quinolone scaffold.

References

-

Garudachari, B., Islor, A. M., Satyanarayan, M. N., Gerber, T., Hosten, E., & Betz, R. (2012). Ethyl 4-oxo-8-trifluoromethyl-1,4-dihydroquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3304–o3305. [Link]

-

Garudachari, B., Islor, A. M., Satyanarayan, M. N., Gerber, T., Hosten, E., & Betz, R. (2012). (PDF) Ethyl 4-oxo-8-trifluoromethyl-1,4-dihydroquinoline-3-carboxylate. ResearchGate. [Link]

-

Desiraju, G. R. (2011). Chapter 2: The Role of Hydrogen Bonding in Co-crystals. In Co-crystals: Fundamentals and Applications. Royal Society of Chemistry. [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Organic Chemistry Lab Techniques. [Link]

-

Proscia, J. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Proscia. [Link]

-

Grokipedia. (n.d.). R-factor (crystallography). Grokipedia. [Link]

-

Dybala-Defratyka, A., & Filarowski, A. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(4), 1033. [Link]

-

Wikipedia. (2023). R-factor (crystallography). In Wikipedia. [Link]

-

Farrugia, L. J. (1999). WinGX suite for small-molecule single-crystal crystallography. Journal of Applied Crystallography, 32(4), 837-838. [Link]

-

MIT Department of Chemistry. (n.d.). Single-Crystal Diffraction. X-Ray Diffraction Facility. [Link]

-

Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. [Link]

-

ResearchGate. (n.d.). The stacking π-π interaction of pairs of the quinoline rings. ResearchGate. [Link]

-

D'Oria, E., & Novoa, J. J. (2008). On the hydrogen bond nature of the C–H⋯F interactions in molecular crystals. An exhaustive investigation combining a crystallographic database search and ab initio theoretical calculations. CrystEngComm, 10(4), 423-432. [Link]

-

University of California, Los Angeles. (n.d.). Recrystallization. UCLA Chemistry and Biochemistry. [Link]

-

Wikipedia. (2023). Recrystallization (chemistry). In Wikipedia. [Link]

-

Saint Petersburg State University. (n.d.). Single crystal X-ray diffraction analysis. Research Park. [Link]

-

University of South Alabama. (n.d.). Recrystallization - Single Solvent. USA Chemistry. [Link]

-

ResearchGate. (n.d.). A view of intermolecular π - π stacking interactions between the quinoline rings of neighbouring complexes. ResearchGate. [Link]

-

Desiraju, G. R. (2002). Weak hydrogen bonds in crystal engineering. Angewandte Chemie International Edition, 41(20), 3741-3743. [Link]

-

Toby, B. H. (2006). R factors in Rietveld analysis: How good is good enough?. Powder Diffraction, 21(1), 67-70. [Link]

-

Wlodawer, A., & Dauter, Z. (2017). Estimation of the quality of refined protein crystal structures. IUCrJ, 4(4), 417-428. [Link]

-

Biology Stack Exchange. (2012). How would one describe the R-factor in crystallography?. Stack Exchange. [Link]

-

Barnard College. (n.d.). Recrystallization. Barnard Chemistry. [Link]

-

ResearchGate. (n.d.). A diagram showing π–π stacking between quinoline and quinolinium rings. ResearchGate. [Link]

-

Aakeröy, C. B., & Beatty, A. M. (2005). Crystal engineering with hydrogen bonds and halogen bonds. Chemical Communications, (32), 4065-4067. [Link]

-

Mondal, S., & Chopra, D. (2025). Understanding the Nature and Energetics of C–H···F Interactions in Crystalline Propamides. Crystal Growth & Design. [Link]

-

ResearchGate. (2025). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. ResearchGate. [Link]

-

Aakeröy, C. B., & Champness, N. R. (2018). A Practical Guide to the Design of Molecular Crystals. Crystal Growth & Design, 18(12), 7223-7237. [Link]

-

Molčanov, K., & Kojić-Prodić, B. (2019). Towards understanding π-stacking interactions between non-aromatic rings. IUCrJ, 6(2), 156-166. [Link]

-

D'Oria, E., & Novoa, J. J. (2005). The nature of the C-H...F interaction found in molecular crystals evaluated by ab initio calculations. Acta Crystallographica Section A: Foundations of Crystallography, 61(a1), C302. [Link]

-

ResearchGate. (2025). C-H···O hydrogen bonding in crystals. ResearchGate. [Link]

-

Supramolecular Chemistry. (2020, December 24). The Pi-Pi Interaction [Video]. YouTube. [Link]

-

Grabowski, S. J. (Ed.). (2020). Analysis of Hydrogen Bonds in Crystals. MDPI. [Link]

-

ResearchGate. (n.d.). An illustration of F⋯F and C—H⋯O interaction lines in crystals of (3). ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Recrystallization [sites.pitt.edu]

- 6. people.chem.umass.edu [people.chem.umass.edu]

- 7. Single-Crystal Diffraction – MIT Department of Chemistry [chemistry.mit.edu]

- 8. creative-biostructure.com [creative-biostructure.com]

- 9. grokipedia.com [grokipedia.com]

- 10. R-factor (crystallography) - Wikipedia [en.wikipedia.org]

- 11. R factors in Rietveld analysis: How good is good enough? | Powder Diffraction | Cambridge Core [cambridge.org]

- 12. books.rsc.org [books.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. On the hydrogen bond nature of the C–H⋯F interactions in molecular crystals. An exhaustive investigation combining a crystallographic database search and ab initio theoretical calculations - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 15. icmr.ucsb.edu [icmr.ucsb.edu]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the ¹H NMR Spectrum of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate, a quinoline derivative of significant interest in medicinal chemistry.[1] This document offers an in-depth examination of the molecule's structural features and their manifestation in the ¹H NMR spectrum, including chemical shifts, integration, and spin-spin coupling. We will dissect the influence of the ethyl ester, hydroxyl, and electron-withdrawing trifluoromethyl substituents on the proton environments. Furthermore, this guide presents a validated, step-by-step protocol for sample preparation and data acquisition, designed to yield high-quality, reproducible spectra. This whitepaper is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation and characterization of complex organic molecules.

Introduction: The Quinoline Scaffold and the Imperative of Spectral Analysis

The quinoline core is a privileged scaffold in drug discovery, forming the backbone of numerous therapeutic agents. This compound is a key heterocyclic building block, synthesized via methods like the Gould-Jacobs reaction, which involves the condensation of an aniline with an alkoxymethylenemalonate ester followed by thermal cyclization.[2][3] The substituents on this particular molecule—a 4-hydroxyl group, a 3-ethyl carboxylate, and a 7-trifluoromethyl group—impart specific electronic properties that are crucial for its biological activity and are directly observable through spectroscopic techniques.

Among these techniques, ¹H NMR spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure. By probing the magnetic environments of protons within a molecule, ¹H NMR provides three fundamental pieces of information:

-

Chemical Shift (δ): Identifies the electronic environment of a proton.

-

Integration: Reveals the relative number of protons responsible for a signal.

-

Spin-Spin Coupling (Multiplicity): Elucidates the connectivity between neighboring protons.

This guide will systematically interpret the ¹H NMR spectrum of the title compound, providing the foundational knowledge required for its confident identification and characterization.

Molecular Structure and Predicted Proton Environments

To interpret the spectrum, one must first identify the unique proton environments within the molecule. The structure and standard numbering of the quinoline ring are paramount for accurate signal assignment.

Caption: Structure of the 4-quinolone tautomer with labeled proton environments.

The molecule exists in tautomeric equilibrium between the 4-hydroxyquinoline and the 4-quinolone form. In polar solvents like DMSO, the quinolone tautomer, stabilized by intermolecular hydrogen bonding, is often favored.[4][5] The ¹H NMR spectrum reflects this, showing a signal for the N-H proton. Based on this structure, we can identify six distinct proton signals:

-

N-H Proton: The proton on the nitrogen atom of the quinolone ring.

-

H-2 Proton: The proton on the pyridinone ring, adjacent to the nitrogen.

-

Aromatic Protons (H-5, H-6, H-8): Three protons on the trifluoromethyl-substituted benzene ring.

-

Ethyl Methylene Protons (-OCH₂CH₃): The two protons of the methylene group in the ethyl ester.

-

Ethyl Methyl Protons (-OCH₂CH₃): The three protons of the terminal methyl group in the ethyl ester.

-

O-H Proton: The hydroxyl proton, which is often exchangeable and may appear as a very broad signal or be part of the N-H tautomer. The literature data strongly suggests a highly deshielded proton, characteristic of an intramolecularly hydrogen-bonded enol or a quinolone N-H.[6]

Detailed ¹H NMR Spectral Analysis

The following analysis is based on established principles of NMR spectroscopy and is supported by experimental data obtained in DMSO-d₆.[6]

The Ethyl Carboxylate Group (-COOCH₂CH₃)

The ethyl group provides a classic, easily identifiable pattern.

-

Methyl Protons (CH₃): These three equivalent protons are adjacent to the CH₂ group. According to the n+1 rule, their signal will be split into a triplet (2+1=3). Being distant from electronegative groups, they appear in the most upfield region of the spectrum.

-

Methylene Protons (CH₂): These two protons are adjacent to the three methyl protons and are also attached to the ester oxygen, which deshields them. Their signal will be split into a quartet (3+1=4) and will appear significantly downfield compared to the methyl signal.

The Aromatic Protons (Quinoline Ring)

The aromatic region of the spectrum provides the most detailed structural information. The chemical shifts are heavily influenced by the powerful electron-withdrawing trifluoromethyl (-CF₃) group and the electronic nature of the pyridinone ring.[7][8]

-

H-2 Proton: This proton is unique as it is on the pyridinone ring and has no adjacent proton neighbors. Therefore, it is expected to appear as a singlet . Its proximity to the ring nitrogen and the conjugated carbonyl group causes it to be significantly deshielded (shifted downfield).

-

H-5 Proton: This proton has one ortho neighbor (H-6). It will appear as a doublet with a typical ortho coupling constant (³J) of approximately 7-9 Hz.[9]

-

H-8 Proton: This proton is ortho to the nitrogen-bearing carbon and meta to H-6. It is also spatially close to the strongly electron-withdrawing -CF₃ group at position 7, which is expected to deshield it significantly.[10][11] It is coupled to H-6 with a small meta coupling constant (⁴J), which may not always be resolved, causing the signal to appear as a narrow doublet or a singlet .

-

H-6 Proton: This proton is situated between H-5 and the -CF₃ group at C-7. It is coupled to H-5 (ortho) and H-8 (meta). This should result in a doublet of doublets (dd) . However, if the meta coupling is very small, the signal may appear as a simple doublet.

The Labile Proton (N-H/O-H)

As discussed, this compound exists in tautomeric forms. In DMSO-d₆, a highly deshielded proton signal is observed. This is characteristic of the N-H proton of the 4-quinolone tautomer, which can participate in hydrogen bonding with the solvent or the carbonyl of the ester group. It is expected to be a broad singlet and appear very far downfield. Its identity can be confirmed by a D₂O exchange experiment, where the addition of a drop of D₂O would cause the signal to disappear.

Summary of Predicted and Experimental Spectral Data

The following table summarizes the expected ¹H NMR signals and compares them with published experimental values.[6]

| Proton Assignment | Predicted Multiplicity | Predicted Integration | Predicted δ (ppm) | Experimental δ (ppm)[6] | Coupling Constant (J)[6] |

| N-H (or O-H) | Singlet | 1H | > 11.0 | 12.51 | N/A |

| H-2 | Singlet | 1H | 8.5 - 9.0 | 8.70 | N/A |

| H-5 | Doublet | 1H | 8.2 - 8.5 | 8.35 | J = 8.3 Hz |

| H-8 | Singlet / Doublet | 1H | 7.9 - 8.2 | 8.00 | N/A |

| H-6 | Doublet of Doublets | 1H | 7.6 - 7.9 | 7.72 | J = 8.1 Hz |

| -OCH₂CH₃ | Quartet | 2H | 4.1 - 4.4 | 4.24 | J = 7.1 Hz |

| -OCH₂CH₃ | Triplet | 3H | 1.2 - 1.4 | 1.29 | J = 7.0 Hz |

Note: The experimental data for H-8 and H-6 from the cited source appear as a singlet and doublet, respectively, suggesting that the meta coupling (H6-H8) was not resolved on the 300 MHz instrument used.

Experimental Protocol for ¹H NMR Analysis

Adherence to a rigorous experimental protocol is critical for obtaining high-quality, interpretable NMR data. The following procedure is a self-validating system designed for accuracy and reproducibility.

Workflow for NMR Sample Preparation and Analysis

Caption: A validated workflow for ¹H NMR sample preparation and analysis.

Step-by-Step Methodology

-

Glassware and Tube Preparation: Ensure all glassware, including the NMR tube, is clean and dry. Avoid drying NMR tubes in high-temperature ovens, as this can cause warping.[12] A final rinse with acetone followed by air-drying is sufficient.[13] Use a high-quality, unscratched 5 mm NMR tube.[14]

-

Sample Weighing and Solvent Selection:

-

Accurately weigh approximately 10-20 mg of this compound into a small, clean vial.[12]

-

Causality: This concentration is optimal for small molecules, providing excellent signal-to-noise in a short time without causing issues like peak broadening due to high viscosity.[15]

-

Add approximately 0.6 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to the compound's known solubility and its ability to slow the exchange of labile protons like N-H, allowing for their observation.[5]

-

-

Dissolution and Transfer:

-

Ensure the sample is fully dissolved in the vial, using gentle vortexing or sonication if necessary.

-

If any particulate matter remains, the solution must be filtered to prevent distortion of the magnetic field homogeneity.[15] A simple and effective method is to filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube.

-

The final volume in the NMR tube should be sufficient to cover the detection coils, typically a height of 4-5 cm.[16]

-

-

Data Acquisition:

-

Wipe the outside of the NMR tube clean before inserting it into the spectrometer.

-

The spectrometer's deuterium lock system will use the deuterium signal from the solvent to stabilize the magnetic field.

-

Perform shimming to optimize the homogeneity of the magnetic field across the sample volume. This is a critical step for achieving sharp, well-resolved peaks.

-

Acquire the ¹H NMR spectrum using standard parameters. The residual proton signal of the DMSO solvent (δ ≈ 2.50 ppm) can be used as a secondary chemical shift reference. Tetramethylsilane (TMS) at δ = 0.00 ppm is the primary standard.

-

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. Each signal, from the distinct triplet-quartet pattern of the ethyl group to the complex arrangement of the aromatic protons, serves as a validation point for the molecule's identity. The downfield shifts of the H-2 and H-8 protons provide clear evidence of the electronic influence of the heteroaromatic system and the trifluoromethyl group, respectively. The observation of the highly deshielded N-H proton confirms the predominance of the 4-quinolone tautomer in DMSO solution. By following the detailed analytical framework and experimental protocols outlined in this guide, researchers can confidently utilize ¹H NMR spectroscopy to characterize this important molecule and its derivatives, ensuring the scientific integrity of their work in drug discovery and development.

References

-

Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]

-

Stavrakov, G., Philipova, I., & Zheleva, D. (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

-

Singh, R., et al. (2021). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

-

Merck & Co. (n.d.). Gould-Jacobs Reaction. Merck Index. [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

-

Georgia Institute of Technology. (2023). Small molecule NMR sample preparation. Georgia Tech. [Link]

-

UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW. [Link]

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives. TSI Journals. [Link]

-

University College London. (n.d.). Sample Preparation. UCL. [Link]

-

ResearchGate. (n.d.). Tautomeric forms of 4-hydroxy quinoline. ResearchGate. [Link]

-

StackExchange. (2017). How can multiplets in para-disubstituted benzene rings be described? Chemistry Stack Exchange. [Link]

-

ResearchGate. (2006). Tautomerism of 4-Hydroxy-4(1H) quinolon. ResearchGate. [Link]

-

Scribd. (n.d.). NMR Sample Preparation Guide. Scribd. [Link]

-

PubMed. (2008). A solid state and solution NMR study of the tautomerism in hydroxyquinoline carboxylic acids. National Library of Medicine. [Link]

-

Luchette, P. A., et al. (2015). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. NIH National Library of Medicine. [Link]

-

Mendeley Data. (2020). Tautomerism Modulation in 4-Hydroxyquinoline through Incorporation of Nitro-group. Mendeley. [Link]

-

ResearchGate. (n.d.). Plot of experimental versus calculated 1 H NMR chemical shifts. ResearchGate. [Link]

-

Study.com. (n.d.). Why para aromatic has a low J constant and why ortho has high J constant?. Study.com. [Link]

-

Canadian Science Publishing. (n.d.). The effect of substituents on geminal proton–proton coupling constants. Canadian Journal of Chemistry. [Link]

-

University of Calgary. (n.d.). Spectroscopy Tutorial: Esters. University of Calgary. [Link]

-

ResearchGate. (2006). Influence of the spatial position of a trifluoromethyl group on the C-13 chemical shifts in the cyclohexane series. ResearchGate. [Link]

-

LookChem. (n.d.). This compound. LookChem. [Link]

-

UW-Platteville. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin-Platteville. [Link]

-

Doc Brown's Chemistry. (n.d.). ethyl ethanoate low high resolution H-1 proton nmr spectrum. Doc Brown's Chemistry. [Link]

-

YouTube. (2020). Understanding NMR of Aromatic protons - ortho vs meta coupling problem solving. YouTube. [Link]

-

YouTube. (2024). NMR of ethyl ethanoate for A-level Chemistry. YouTube. [Link]

-

ResearchGate. (n.d.). 1 H NMR spectrum of 100% ethyl acetate, neat. ResearchGate. [Link]

-

ResearchGate. (n.d.). 4-Hydroxyquinoline/4-oxoquinoline tautomeric equilibrium. ResearchGate. [Link]

-

PubChem. (n.d.). Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate. PubChem. [Link]

-

University of Calgary. (n.d.). CSD Solution #13. University of Calgary. [Link]

-